Cas no 27227-73-2 (4-{bicyclo2.2.1hept-5-en-2-yl}but-3-en-2-one)

4-{bicyclo2.2.1hept-5-en-2-yl}but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one,4-bicyclo[2.2.1]hept-5-en-2-yl-
- 4-(5-Norbornen-2-yl)-3-buten-2-one
- 4-(5-bicyclo[2.2.1]hept-2-enyl)but-3-en-2-one
- 4-{bicyclo2.2.1hept-5-en-2-yl}but-3-en-2-one
- EINECS 260-660-2
- EINECS 248-347-9
- 94020-84-5
- 4-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}BUT-3-EN-2-ONE
- SCHEMBL23199689
- NS00124375
- exo-4-(5'-Norbornen-2'-yl)-3-buten-2-one
- (1alpha,2beta(E),4alpha)-4-Bicyclo(2.2.1)hept-5-en-2-yl-3-buten-2-one
- 57276-08-1
- EINECS 301-379-8
- SCHEMBL23199690
- EN300-1847648
- 27227-73-2
-
- インチ: InChI=1S/C11H14O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h2-5,9-11H,6-7H2,1H3/b4-2+
- InChIKey: PJNSTJMFXBGTIM-DUXPYHPUSA-N
- SMILES: C12CC(C=C1)CC2/C=C/C(=O)C
計算された属性
- 精确分子量: 162.10452
- 同位素质量: 162.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.096
- Boiling Point: 260.6°Cat760mmHg
- フラッシュポイント: 108.2°C
- PSA: 17.07
4-{bicyclo2.2.1hept-5-en-2-yl}but-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847648-0.1g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1847648-0.05g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1847648-1.0g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1847648-10.0g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1847648-0.25g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1847648-10g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1847648-5g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1847648-1g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1847648-2.5g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1847648-5.0g |
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one |
27227-73-2 | 5g |
$3065.0 | 2023-06-02 |
4-{bicyclo2.2.1hept-5-en-2-yl}but-3-en-2-one 関連文献
-
1. Back matter
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-{bicyclo2.2.1hept-5-en-2-yl}but-3-en-2-oneに関する追加情報
Comprehensive Overview of 4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one (CAS No. 27227-73-2)
4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one (CAS No. 27227-73-2) is a specialized organic compound with a unique bicyclic structure, combining a norbornene moiety with an α,β-unsaturated ketone functional group. This compound has garnered significant attention in pharmaceutical research, material science, and fragrance chemistry due to its versatile reactivity and potential applications. Its molecular framework, featuring a bicyclo[2.2.1]heptene core, makes it a valuable intermediate for synthesizing complex molecules, particularly in the development of bioactive compounds and polymeric materials.
In recent years, the demand for sustainable chemistry and green synthesis has driven researchers to explore compounds like 4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one as building blocks for eco-friendly processes. Its conjugated double bonds and ketone group enable participation in Diels-Alder reactions, Michael additions, and other key transformations, aligning with the principles of atom economy and reduced waste. These attributes make it a topic of interest in academic publications and industrial patents, particularly in fields such as drug discovery and advanced material design.
The compound’s structural uniqueness also positions it as a candidate for flavor and fragrance applications. Its unsaturated ketone moiety contributes to potential olfactory properties, making it relevant for perfumery and cosmetic formulations. Users searching for "norbornene derivatives in perfumes" or "unsaturated ketones in fragrance chemistry" will find this compound particularly intriguing. Additionally, its compatibility with polymerization techniques has sparked interest in high-performance coatings and adhesive technologies, addressing modern needs for durable materials.
From a synthetic chemistry perspective, 4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one offers a platform for stereoselective reactions, a hot topic in organic synthesis. Researchers frequently investigate its behavior under catalytic conditions, such as asymmetric hydrogenation or metathesis, to create chiral intermediates for pharmaceuticals. Queries like "norbornene ketone reactivity" or "CAS 27227-73-2 applications" reflect the compound’s relevance in these cutting-edge areas.
In summary, 4-{bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-2-one (CAS No. 27227-73-2) is a multifaceted compound with broad utility in research and industry. Its alignment with trends like green chemistry, material innovation, and fragrance development ensures its continued prominence in scientific discourse. For those exploring "bicyclic ketone synthesis" or "unsaturated ketone derivatives," this compound represents a compelling case study in modern chemical applications.
27227-73-2 (4-{bicyclo2.2.1hept-5-en-2-yl}but-3-en-2-one) Related Products
- 954097-20-2(tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate)
- 1807128-88-6(4-(Difluoromethyl)-3-hydroxy-6-methoxypyridine-2-carbonyl chloride)
- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)
- 886911-55-3(3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)
- 2680783-68-8(Benzyl 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylate)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)
- 392293-41-3(ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)
- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)
- 16956-42-6(3-amino-1-benzylurea)




